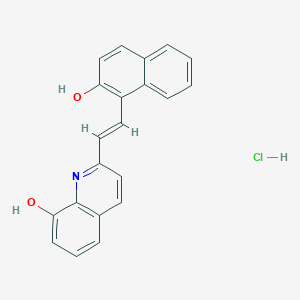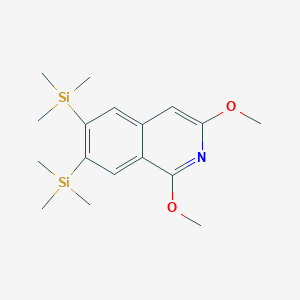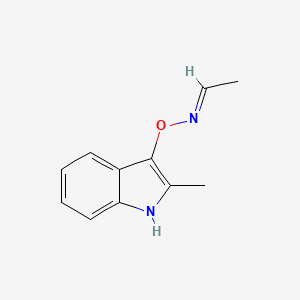
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime typically involves the condensation of acetaldehyde with 2-methyl-1H-indole-3-carbaldehyde oxime. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime bond. The reaction can be represented as follows:
[ \text{CH}_3\text{CHO} + \text{C}9\text{H}8\text{N} \rightarrow \text{C}{11}\text{H}{12}\text{N}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde oxime: Similar structure but lacks the acetaldehyde moiety.
2-Methyl-1H-indole-3-carbaldehyde: Similar indole structure but lacks the oxime group.
Acetaldehyde oxime: Contains the oxime group but lacks the indole ring.
Uniqueness
(E)-Acetaldehyde O-(2-methyl-1H-indol-3-yl) oxime is unique due to the combination of the indole ring and the oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(E)-N-[(2-methyl-1H-indol-3-yl)oxy]ethanimine |
InChI |
InChI=1S/C11H12N2O/c1-3-12-14-11-8(2)13-10-7-5-4-6-9(10)11/h3-7,13H,1-2H3/b12-3+ |
InChI Key |
PESYAXHYBDGRAC-KGVSQERTSA-N |
Isomeric SMILES |
C/C=N/OC1=C(NC2=CC=CC=C21)C |
Canonical SMILES |
CC=NOC1=C(NC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


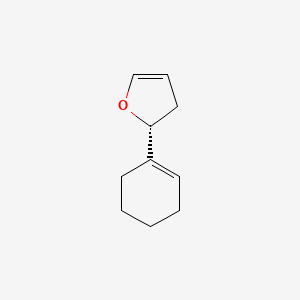
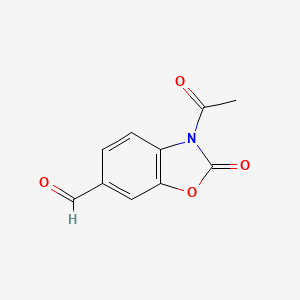

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

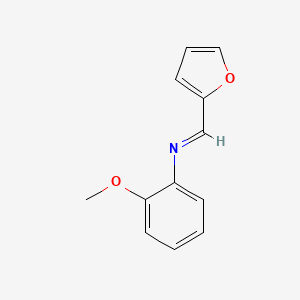
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
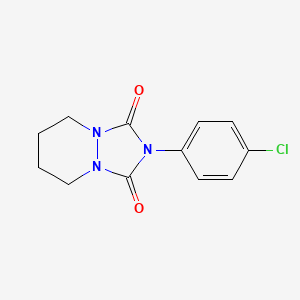
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
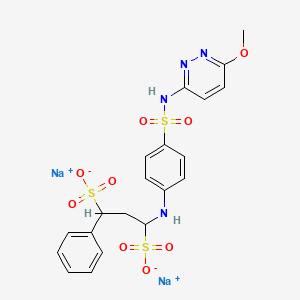
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
